![molecular formula C6H10S B2642362 Bicyclo[2.1.1]hexane-2-thiol CAS No. 2580222-30-4](/img/structure/B2642362.png)

Bicyclo[2.1.1]hexane-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

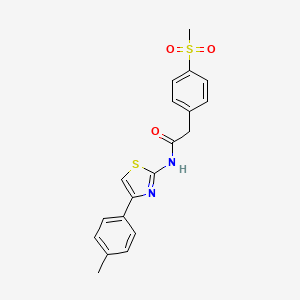

Bicyclo[2.1.1]hexane-2-thiol is a compound with the CAS Number: 2580222-30-4 . It is a saturated bridged-bicyclic compound that is currently under intense investigation as a building block for pharmaceutical drug design .

Synthesis Analysis

The synthesis of this compound involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This operationally simple protocol can prepare bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This reaction can prepare bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .Applications De Recherche Scientifique

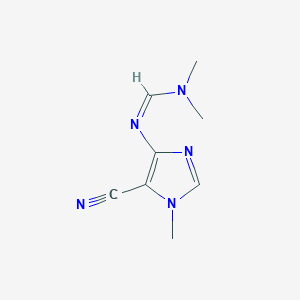

Conformational Analysis and Biological Activity

Bicyclohexane and its derivatives, such as Bicyclo[3.1.0]hexane, have been recognized for their interesting core structures, leading to diverse biological activities. They are used as conformationally locked analogues of nucleoside building blocks and serve as intrinsic building blocks in various applications. These compounds have roles in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Methanoproline, a naturally occurring inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a constituent of the potent broad-spectrum antibiotic trovafloxacin, are prominent examples of the utilization of bicyclohexane structures. The conformational properties of these compounds, such as the extended conformation of the glutamate moiety, are crucial for their biological activities, including acting as potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Synthetic Accessibility and Medicinal Chemistry

The synthesis of bicyclohexanes, like Bicyclo[2.1.1]hexanes, has gained popularity in medicinal chemistry as bridged scaffolds, providing access to unexplored chemical space. A visible light-driven approach has been developed for these compounds, relying on an intramolecular crossed [2 + 2] photocycloaddition of styrene derivatives, facilitated by triplet energy transfer. This method not only yields bicyclohexanes in good to high yields but also allows for further functionalization, opening various pathways to decorate the aliphatic core structure (Rigotti & Bach, 2022).

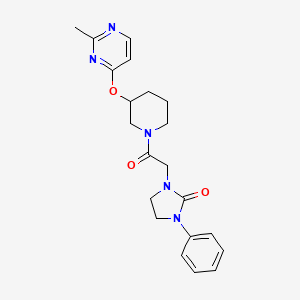

Chemical Reactivity and Structural Applications

Bicyclohexane structures demonstrate a wide range of chemical reactivities and are utilized in various structural applications. The preparation and subsequent reactions of bicyclo[2.2.0]hex-1(4)-ene, including dimerization and cycloaddition reactions, lead to the convenient preparation of [m.2.2]propellanes. These reactions are significant due to their high reactivity and the potential for creating complex molecular structures (Wiberg et al., 1986).

Orientations Futures

Propriétés

IUPAC Name |

bicyclo[2.1.1]hexane-2-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKBHJXSAGHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)

![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)

![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)

![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)